VAP-1/SSAO Inhibitory Activity: 3-(3-Aminophenyl)-N-methylbenzamide vs. Potent Reference Inhibitors
In a radiochemical-enzymatic assay measuring inhibition of rat vascular adhesion protein-1 (VAP-1, also known as semicarbazide-sensitive amine oxidase, SSAO) expressed in CHO cells using [14C]-benzylamine as substrate, 3-(3-aminophenyl)-N-methylbenzamide exhibited an IC50 > 100,000 nM (> 100 µM) [1]. In stark contrast, the structurally distinct VAP-1 inhibitor PXS-4728A (BI-1467335), a clinical-stage benzamide derivative, displays an IC50 of 5 nM against the same target and >500-fold selectivity over related amine oxidases [2][3]. This difference of more than 20,000-fold in potency establishes that 3-(3-aminophenyl)-N-methylbenzamide is not a viable VAP-1/SSAO inhibitor candidate.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (>100 µM) |
| Comparator Or Baseline | PXS-4728A (BI-1467335): 5 nM |
| Quantified Difference | >20,000-fold weaker |
| Conditions | Rat VAP-1 expressed in CHO cells, [14C]-benzylamine substrate, 30 min preincubation |
Why This Matters
This weak activity disqualifies 3-(3-aminophenyl)-N-methylbenzamide from VAP-1/SSAO research applications and provides a quantitative exclusion criterion for procurement decisions.
- [1] BindingDB Entry BDBM50404889 / CHEMBL303714. Affinity Data for 3-(3-Aminophenyl)-N-methylbenzamide: IC50 > 1.00E+5 nM against rat VAP-1. View Source
- [2] AAA Biotech. BI-1467335 (PXS-4728A) Datasheet: Potent, selective, orally active SSAO/VAP-1 inhibitor with IC50 of 5 nM. View Source
- [3] EImmuno Medical. BI-1467335 HCl: IC50 of 5 nM, >500-fold selectivity for VAP-1/SSAO. View Source
